molecular formula C7H13N3O B13283646 3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol

Cat. No.: B13283646
M. Wt: 155.20 g/mol
InChI Key: OIUXGTHPZHHJIA-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a butanol side chain. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes depending on the specific conditions.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Triazole derivatives are known for their antifungal properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol depends on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with enzymes or receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary widely depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative without the butanol side chain.

    3-(1-Methyl-1H-1,2,4-triazol-3-yl)butan-2-ol: A positional isomer with the triazole ring substituted at a different position.

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol: A similar compound with a shorter side chain.

Uniqueness

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol is unique due to its specific substitution pattern and side chain length, which can influence its chemical reactivity and biological activity. The presence of the butanol side chain may enhance its solubility in certain solvents and affect its interaction with biological targets.

Biological Activity

3-(1-Methyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4C_8H_{14}N_4, with a molecular weight of 170.22 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antifungal, antibacterial, and anticancer properties. Below is a summary of key findings:

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.31 μg/mL to 0.8 μg/mL .

Compound MIC (μg/mL) Effect
This compound0.31 - 0.8Antifungal against C. albicans

Antibacterial Activity

The compound has also demonstrated antibacterial properties. In vitro studies have reported effective inhibition against Helicobacter pylori and other bacterial strains, with MIC values indicating potent bactericidal effects .

Bacterial Strain MIC (μg/mL) Effect
Helicobacter pylori3.9Significant antibacterial activity

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms involving microtubule stabilization . This action could lead to cell cycle arrest in cancer cells.

The mechanism by which this compound exerts its biological effects is primarily attributed to the triazole moiety's ability to interact with specific enzyme targets and disrupt cellular processes.

Enzyme Inhibition

Triazole compounds are known to inhibit cytochrome P450 enzymes in fungi and bacteria, leading to impaired sterol synthesis and ultimately cell death . This mechanism is crucial for the antifungal activity observed with triazole derivatives.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Candida Infections : A clinical trial assessed the effectiveness of triazole-based treatments for patients with recurrent Candida infections, demonstrating a significant reduction in infection rates when treated with derivatives similar to this compound .
  • Helicobacter pylori Eradication : A study involving patients diagnosed with H. pylori showed that treatment regimens including triazole compounds led to higher eradication rates compared to standard therapies .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)butan-2-ol

InChI

InChI=1S/C7H13N3O/c1-5(6(2)11)7-8-4-9-10(7)3/h4-6,11H,1-3H3

InChI Key

OIUXGTHPZHHJIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NN1C)C(C)O

Origin of Product

United States

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